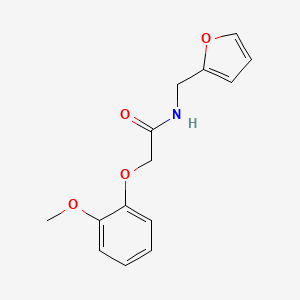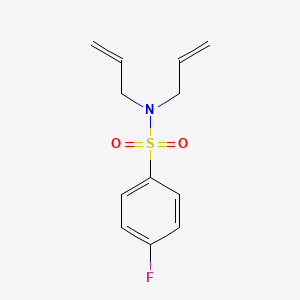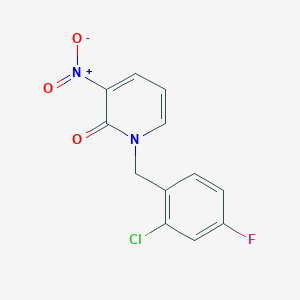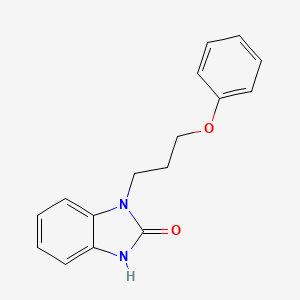![molecular formula C17H21NO4 B5536478 ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)
ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate is a complex organic compound characterized by its intricate structure and diverse reactivity. The compound belongs to the broader class of isoquinolines, known for their significant role in chemical synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves multi-step chemical processes, including the formation of key intermediates like dihydroisoquinolines and their subsequent transformation through reactions such as cycloadditions, reductive aminations, and N-alkylations. For instance, ethyl 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-ylidene)-2-(N-phenyl-N′-benzylidene-hydrazine) acetate has been synthesized through the reaction of hydrazonoyl halides with dihydroisoquinoline methyleneethoxycarbonyl, showcasing the compound's reactive versatility (Abdallah, 2002).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, often complemented with various substituents that influence the compound's physical and chemical properties. X-ray diffraction analyses provide detailed insights into the crystal structure, confirming configurations and spatial arrangements of atoms within the molecule. For example, research on related isoquinoline compounds has elucidated their complex structures through such analytical techniques, highlighting the importance of structural configuration in determining reactivity and interaction capabilities (Begley & Whittaker, 1973).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are crucial for further functionalization and modification of the isoquinoline core, leading to a wide range of derivatives with diverse chemical properties. The reactivity towards nitrilimines and the ability to form complex heterocyclic structures through reactions with olefinic and acetylenic dipolarophiles are notable examples of the compound's versatile chemical behavior (Caira et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthesis of Tetrahydropyrroloisoquinolines : Compounds similar to the query have been synthesized through 1,3-dipolar cycloaddition reactions, demonstrating their versatility in creating new indolizine derivatives. This method provides access to a variety of structurally diverse molecules for further chemical exploration (Caira et al., 2014).
Docking Simulation and Cytotoxicity Studies : Novel annulated dihydroisoquinoline heterocycles have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies also include docking simulation to understand the interaction of these compounds with biological targets (Saleh et al., 2020).
Crystal Structure Analysis : The crystal structure of new quinoxalines derivatives shows potent inhibitor activity for c-Jun N-terminal kinases. This highlights the application of such compounds in the development of targeted therapies (Abad et al., 2020).
Pharmacological Research
Antitumor Activity : Amino-substituted dihydroisoquinoline diones have been explored for their antitumor activity, revealing a strong dependence of potency on substitution patterns. This research contributes to the development of new anticancer agents (Sami et al., 1995).
In Vitro Antitumor Screening : The synthesis and in vitro screening of isoquinolinium bromides and related structures have shown potential antitumor activities against various cancer cell lines, providing a foundation for further investigation into their therapeutic potential (Saleh et al., 2020).
Materials Science and Other Applications
Corrosion Inhibition : Quantum chemical studies on quinoxalines as corrosion inhibitors for copper in nitric acid suggest a relationship between molecular structure and inhibition efficiency. This demonstrates the potential of such compounds in industrial applications (Zarrouk et al., 2014).
Antibiotic Discovery : Research on marine-derived Streptomyces sp. has led to the discovery of new isoquinolinequinones with significant cytotoxicity against a range of tumor cell lines, highlighting the potential of natural products in drug discovery (Hawas et al., 2009).
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-(8,8-dimethyl-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-20-16(19)9-13-12-8-15-14(21-5-6-22-15)7-11(12)10-17(2,3)18-13/h7-9,18H,4-6,10H2,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMCAYUFQXEJGA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC3=C(C=C2CC(N1)(C)C)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2=CC3=C(C=C2CC(N1)(C)C)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8,8-Dimethyl-2,3,8,9-tetrahydro-7H-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetic acid, ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)


![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

